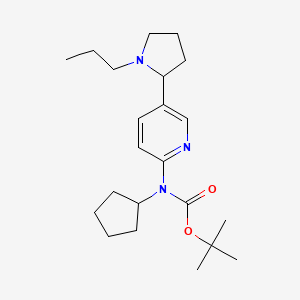
1,4-Dimethyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions and an amino group at the 2 position of the imidazole ring. It is a white crystalline solid that is soluble in water and various organic solvents. The compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and other industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of potassium hydroxide in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different substitution patterns.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Oxidation: Catalytic hydrogen bromide and dimethyl sulfoxide are often used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as benzyl bromide, potassium hydroxide, and dimethyl sulfoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Scientific Research Applications
1,4-Dimethyl-1H-imidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
1,4-Dimethyl-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the second methyl group at the 4 position, resulting in different chemical reactivity and biological activity.
2-Methylimidazole: Has a methyl group at the 2 position instead of the 1 and 4 positions, leading to distinct properties and applications.
4,5-Dimethylimidazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
1,4-dimethylimidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(2)5(6)7-4/h3H,1-2H3,(H2,6,7) |
InChI Key |
LBNUVHAZHQZPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


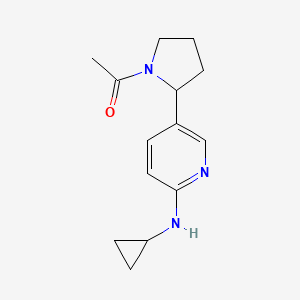
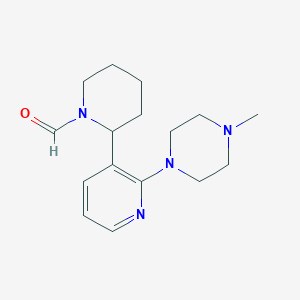
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
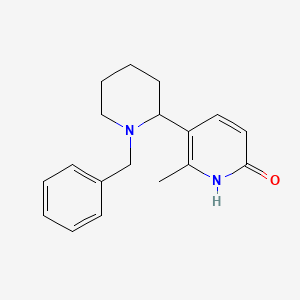

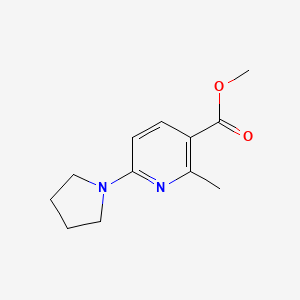


![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)
